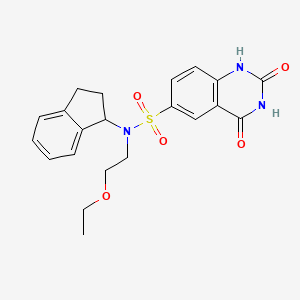![molecular formula C13H15N7O2 B7433648 2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B7433648.png)
2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide, also known as INDZ-5-040, is a novel compound that has been synthesized for potential use in scientific research. This compound has gained attention due to its unique structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide are still being studied, but it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide in lab experiments is its unique chemical structure, which may lead to novel findings. It has also been shown to have low toxicity and good solubility in water, making it easy to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of 2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its potential use in cancer therapy, including its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of neurodegenerative diseases. Overall, 2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide has shown promise in various fields of scientific research and warrants further investigation.
Synthesemethoden
The synthesis of 2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide involves a multi-step process that includes the reaction of 2-(2H-indazol-3-yl)acetic acid with 2-aminoethanol, followed by the reaction of the resulting intermediate with sodium azide and then with methyl iodide. The final product is obtained by the reaction of the intermediate with 2-methoxyethylamine hydrochloride. The synthesis method has been optimized and produces high yields of pure product.
Wissenschaftliche Forschungsanwendungen
2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide has potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. It has also been studied for its potential use in cancer therapy as it has been shown to inhibit the growth of cancer cells. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-22-7-11(13-17-19-20-18-13)14-12(21)6-10-8-4-2-3-5-9(8)15-16-10/h2-5,11H,6-7H2,1H3,(H,14,21)(H,15,16)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNLLJLETAFBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=NNN=N1)NC(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(difluoromethylsulfonyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]benzamide](/img/structure/B7433572.png)
![N-[2-(4-chlorophenyl)ethyl]-5-ethylsulfonyl-2-fluoro-N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide](/img/structure/B7433574.png)
![ethyl N-[4-[[3,5-dichloro-4-(methanesulfonamido)phenyl]carbamoyl]-1,3-thiazol-5-yl]carbamate](/img/structure/B7433583.png)
![N-[5-(dimethylsulfamoyl)-2-fluorophenyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B7433590.png)
![1-[5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-3-[3-(2-oxo-1,3-diazinan-1-yl)propyl]urea](/img/structure/B7433604.png)
![1-[4-(Benzenesulfonamido)butan-2-yl]-3-[5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7433606.png)
![3-[[(3aS,6aR)-5-benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1-oxo-4H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B7433608.png)
![N-[3-[(7-bromo-4-fluoro-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7433612.png)
![1-[3-(5-Bromopyrimidin-2-yl)oxyphenyl]-3-[2-(propan-2-ylsulfamoylamino)ethyl]urea](/img/structure/B7433614.png)
![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-3-(1,3-dimethylpyrazol-4-yl)propanamide](/img/structure/B7433639.png)
![Methyl 2-[1-[(6-iodo-1,3-benzothiazol-2-yl)carbamoylamino]ethyl]-1,3-thiazole-5-carboxylate](/img/structure/B7433642.png)
![2-Methyl-7-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7433647.png)
![benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7433650.png)